2,3-dimethylbenzene-1-sulfonamide
Overview
Description
Scientific Research Applications
2,3-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . .
Mode of Action
Sulfonamides are known to act as competitive inhibitors of the enzyme involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing the production of folic acid . It’s uncertain if 2,3-Dimethylbenzenesulfonamide operates in the same way.
Biochemical Pathways
In general, sulfonamides disrupt the folic acid synthesis pathway in bacteria, leading to a halt in DNA replication and cell growth . The exact pathways influenced by 2,3-Dimethylbenzenesulfonamide remain to be elucidated.
Result of Action
In general, sulfonamides lead to a halt in bacterial growth by inhibiting the synthesis of folic acid, a crucial component for DNA replication . The specific effects of 2,3-Dimethylbenzenesulfonamide at the molecular and cellular levels remain to be studied.
Biochemical Analysis
Biochemical Properties
2,3-Dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as carbonic anhydrase, where it binds to the active site and inhibits its activity. This interaction is primarily due to the sulfonamide group, which forms a coordination bond with the zinc ion present in the enzyme’s active site . Additionally, 2,3-Dimethylbenzenesulfonamide can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Cellular Effects
The effects of 2,3-Dimethylbenzenesulfonamide on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, 2,3-Dimethylbenzenesulfonamide can alter the pH balance within cells, affecting various metabolic processes . This compound also impacts cell proliferation and apoptosis, making it a potential candidate for cancer research. Its effects on gene expression are mediated through the modulation of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2,3-Dimethylbenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The sulfonamide group is crucial for its inhibitory action on enzymes like carbonic anhydrase. By binding to the enzyme’s active site, it prevents the substrate from accessing the catalytic zinc ion, thereby inhibiting the enzyme’s activity . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethylbenzenesulfonamide can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Dimethylbenzenesulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro or in vivo studies can result in adaptive cellular responses, including changes in enzyme expression and activity.
Dosage Effects in Animal Models
The effects of 2,3-Dimethylbenzenesulfonamide in animal models are dose-dependent. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and off-target interactions . Studies in animal models have shown that the therapeutic window for 2,3-Dimethylbenzenesulfonamide is relatively narrow, necessitating careful dosage optimization to balance efficacy and safety.
Metabolic Pathways
2,3-Dimethylbenzenesulfonamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect the metabolic flux of certain pathways by inhibiting key enzymes, leading to changes in metabolite levels . The compound’s metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, 2,3-Dimethylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its binding to transport proteins can facilitate its targeted delivery to specific tissues.
Subcellular Localization
The subcellular localization of 2,3-Dimethylbenzenesulfonamide is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus or mitochondria, depending on the presence of specific targeting sequences. These localization patterns are crucial for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-dimethylbenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . Another method includes the use of sulfonic acids or their sodium salts, which are reacted with amines under microwave irradiation to yield the desired sulfonamide .
Industrial Production Methods: Industrial production of 2,3-dimethylbenzenesulfonamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of bases like triethylamine (TEA) and solvents like acetonitrile.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and various substituted derivatives .
Comparison with Similar Compounds
2,3-dimethylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives:
Properties
IUPAC Name |
2,3-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXGBPVZBXATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595405 | |
Record name | 2,3-Dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65625-40-3 | |
Record name | 2,3-Dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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